5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane typically involves the acetylation of 3-benzoyloxy-15-hydroxypepluane. This reaction is carried out using acetic anhydride as the acetylating agent . The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to 37°C
Catalyst: Pyridine or a similar base to neutralize the acetic acid formed during the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Using large quantities of acetic anhydride and a suitable solvent.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>95%).
Chemical Reactions Analysis
Types of Reactions
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers depending on the nucleophile used.
Scientific Research Applications
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane has several applications in scientific research:
Chemistry: Used as a model compound for studying acetylation reactions and diterpenoid synthesis.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of high-purity natural products for research purposes.
Mechanism of Action
The mechanism of action of 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in acetylation and deacetylation processes.
Pathways Involved: It influences pathways related to cell proliferation and apoptosis, making it a potential candidate for anti-cancer research.
Comparison with Similar Compounds
Similar Compounds
Euphopeplin A: Another diterpenoid with similar acetoxy and benzoyloxy groups.
2α, 5α, 7β, 8α, 9α, 14β-hexaacetoxy-3β-benzoyloxy-15-hydroxyjatropha-6 (17), 11E-diene: A structurally related compound with additional acetoxy groups.
Uniqueness
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane is unique due to its specific arrangement of acetoxy and benzoyloxy groups, which confer distinct chemical properties and biological activities. Its high purity and well-defined structure make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48O13/c1-19-15-36(44)28(29(19)48-31(43)25-13-11-10-12-14-25)30(46-21(3)39)34(8)18-37(50-24(6)42)26(35(34,9)32(36)47-22(4)40)16-33(7,49-23(5)41)17-27(37)45-20(2)38/h10-14,19,26-30,32,44H,15-18H2,1-9H3/t19-,26-,27-,28+,29-,30+,32+,33+,34-,35+,36+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVFCMXVZDVCLH-IEBUTITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5(C(C4(C2OC(=O)C)C)CC(CC5OC(=O)C)(C)OC(=O)C)OC(=O)C)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H]([C@@]4(C[C@@]5([C@H]([C@@]4([C@H]2OC(=O)C)C)C[C@@](C[C@@H]5OC(=O)C)(C)OC(=O)C)OC(=O)C)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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